3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridinone group, which is a derivative of pyridine with a carbonyl (C=O) group at one of the positions. The presence of fluorine and chlorine atoms indicates that it’s a halogenated compound, which could influence its reactivity and biological activity.
Molecular Structure Analysis
The imidazole ring is planar and aromatic, with two nitrogen atoms that can bear a hydrogen atom . The pyridinone group is also planar and aromatic. The overall structure of the compound would be influenced by these rings and the attached groups.Chemical Reactions Analysis
Imidazole rings are known to participate in various chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the halogens might make the benzyl group susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The properties of the compound would be influenced by the other groups present in the molecule.Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives are known for their broad-spectrum antimicrobial properties. This compound, with its imidazole ring, can be explored for its potential to inhibit the growth of various bacteria and fungi. Research has shown that imidazole-containing compounds can be effective against strains like Staphylococcus aureus and Candida albicans, which are common pathogens responsible for hospital-acquired infections .
Anticancer Properties
The structural framework of imidazole is present in many anticancer agents. The compound could be investigated for its ability to act on cancerous cells by interfering with cell division or inhibiting key enzymes involved in tumor growth and metastasis. Its efficacy could be compared with existing chemotherapy drugs to assess its potential as a novel anticancer agent .
Anti-inflammatory Uses
Imidazole derivatives have been reported to exhibit anti-inflammatory effects. This compound could be studied for its effectiveness in reducing inflammation, potentially by inhibiting the synthesis of pro-inflammatory cytokines or through the modulation of inflammatory pathways. It could be a candidate for the treatment of chronic inflammatory diseases .
Antidiabetic Activity
Some imidazole derivatives have shown promise in the treatment of diabetes. The subject compound could be researched for its ability to regulate blood sugar levels, possibly by affecting insulin release or insulin receptor sensitivity. It might also inhibit enzymes that are involved in carbohydrate metabolism .
Larvicidal and Antiparasitic Effects
The compound’s imidazole core may confer larvicidal properties, making it useful in controlling mosquito populations and preventing the spread of diseases like malaria and dengue. Additionally, it could be tested for antiparasitic activity against organisms causing diseases such as leishmaniasis and trypanosomiasis .
Neuroprotective Potential
Imidazole compounds have been associated with neuroprotective effects. This particular compound could be explored for its ability to protect neuronal cells from damage or death caused by neurodegenerative diseases or brain injuries. It might work by modulating neurotransmitter systems or protecting against oxidative stress .
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(3-imidazol-1-ylpropyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-15-3-1-4-16(20)13(15)11-14-17(24)5-9-23(18(14)25)8-2-7-22-10-6-21-12-22/h1,3-6,9-10,12,24H,2,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBYJAJQJKGSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CCCN3C=CN=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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